N-(1-methoxypropan-2-yl)-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine
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Overview
Description
N-(1-methoxypropan-2-yl)-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with phenyl and trifluoromethylphenyl groups
Preparation Methods
The synthesis of N-(1-methoxypropan-2-yl)-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves several steps. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-d]pyrimidine Core: This step typically involves the cyclization of appropriate precursors under controlled conditions.
Introduction of Phenyl and Trifluoromethylphenyl Groups: These groups are introduced through substitution reactions using reagents such as phenylboronic acid and trifluoromethylphenylboronic acid in the presence of a palladium catalyst.
N-Alkylation: The final step involves the alkylation of the nitrogen atom in the pyrrolo[2,3-d]pyrimidine core with 1-methoxypropan-2-yl chloride under basic conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
N-(1-methoxypropan-2-yl)-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and trifluoromethylphenyl groups, using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include palladium catalysts for substitution reactions, and mild oxidizing or reducing agents for oxidation and reduction reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(1-methoxypropan-2-yl)-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its ability to interact with specific molecular targets in the body.
Material Science: Its unique structure makes it a candidate for use in the development of advanced materials with specific electronic or optical properties.
Biological Research: The compound is used in studies to understand its effects on biological systems, including its potential as an inhibitor of certain enzymes or receptors.
Industrial Applications: It may be used in the synthesis of other complex organic molecules or as a precursor in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(1-methoxypropan-2-yl)-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific target and the context in which the compound is used.
Comparison with Similar Compounds
N-(1-methoxypropan-2-yl)-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine can be compared with other similar compounds, such as:
Pyrazolo[4,3-d]pyrimidin-7-ones: These compounds share a similar core structure but differ in their substituents, leading to different chemical and biological properties.
Thieno[3,2-d]pyrimidin-4-amines:
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C23H21F3N4O |
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Molecular Weight |
426.4 g/mol |
IUPAC Name |
N-(1-methoxypropan-2-yl)-5-phenyl-7-[3-(trifluoromethyl)phenyl]pyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C23H21F3N4O/c1-15(13-31-2)29-21-20-19(16-7-4-3-5-8-16)12-30(22(20)28-14-27-21)18-10-6-9-17(11-18)23(24,25)26/h3-12,14-15H,13H2,1-2H3,(H,27,28,29) |
InChI Key |
BXZBKXGDMSWAKS-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC)NC1=C2C(=CN(C2=NC=N1)C3=CC=CC(=C3)C(F)(F)F)C4=CC=CC=C4 |
Origin of Product |
United States |
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